molecular formula C7H10O2 B052995 1-But-2-ynoxypropan-2-one CAS No. 122132-12-1

1-But-2-ynoxypropan-2-one

Cat. No.: B052995
CAS No.: 122132-12-1
M. Wt: 126.15 g/mol
InChI Key: AYQCEHXXTDRHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-But-2-ynoxypropan-2-one is a ketone derivative featuring a propan-2-one (acetone) backbone substituted with a but-2-ynoxy group. This compound is characterized by its alkynyl ether functionality, which imparts unique reactivity in cycloaddition and cyclopropanation reactions. Its synthesis, as reported by Zhang and Fox (2006), involves a one-pot methodology optimized for high yield and selectivity, making it a valuable intermediate in organic synthesis . The CAS registry number 330645-87-9 corresponds to this compound, which has been utilized in studies exploring strained ring systems and catalytic transformations .

Properties

CAS No.

122132-12-1

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

1-but-2-ynoxypropan-2-one

InChI

InChI=1S/C7H10O2/c1-3-4-5-9-6-7(2)8/h5-6H2,1-2H3

InChI Key

AYQCEHXXTDRHJT-UHFFFAOYSA-N

SMILES

CC#CCOCC(=O)C

Canonical SMILES

CC#CCOCC(=O)C

Synonyms

2-Propanone, 1-(2-butynyloxy)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentaacetylquercetin can be synthesized through the acetylation of quercetin. The process involves the reaction of quercetin with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of pentaacetylquercetin follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Pentaacetylquercetin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentaacetylquercetin has a wide range of scientific research applications:

Mechanism of Action

Pentaacetylquercetin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-But-2-ynoxypropan-2-one can be contextualized by comparing it with analogous ketone derivatives. Key differences in substituent groups, molecular properties, and applications are highlighted below:

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Functional Groups Key Applications
1-But-2-ynoxypropan-2-one C₇H₁₀O₂ 126.15 330645-87-9 Ketone, alkynyl ether Cyclopropanation catalysts, organic synthesis
1-Hydroxypropan-2-one C₃H₆O₂ 74.08 Not specified Ketone, hydroxyl Solvent, intermediate in oxidation reactions
1-(2-Thienyl)-1-propanone C₇H₈OS 140.20 13679-75-9 Ketone, thiophene Materials science, heterocyclic synthesis
1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol C₁₃H₂₈O₄ 260.36 5405-55-0 Ether, alcohol Surfactants, polymer additives

Stability and Handling

  • The alkynyl ether in 1-But-2-ynoxypropan-2-one introduces thermal sensitivity, requiring storage at low temperatures to prevent polymerization. In contrast, 1-(2-Thienyl)-1-propanone exhibits greater stability due to aromatic stabilization .

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